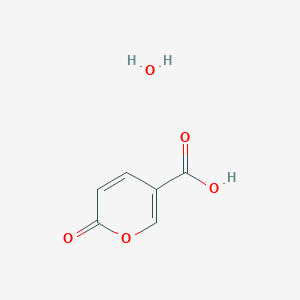

6-Oxopyran-3-carboxylic acid;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Oxopyran-3-carboxylic acid;hydrate is a useful research compound. Its molecular formula is C6H6O5 and its molecular weight is 158.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-Oxopyran-3-carboxylic acid; hydrate is characterized by its oxopyran structure, which contributes to its reactivity and solubility in various solvents. The compound's ability to exist in both hydrated and non-hydrated forms is crucial for its application in different chemical environments.

Analytical Chemistry

Applications:

- pKa Determination: The compound has been studied for its acid-base dissociation constants, which are essential for understanding its behavior in solution. Research indicates that the hydration state significantly influences the pKa values of α-keto acids, including 6-oxopyran derivatives. Techniques such as NMR spectroscopy have been employed to measure these constants, revealing that the hydrated forms exhibit different dissociation characteristics compared to their oxo forms .

Case Study:

- A study focused on the hydration equilibria of α-keto acids demonstrated that 6-oxopyran-3-carboxylic acid; hydrate shows enhanced hydration in acidic conditions compared to its deprotonated form. This finding is pivotal for developing pH-sensitive applications in pharmaceuticals and biochemical assays.

Biochemical Applications

Applications:

- Drug Development: The compound's structure allows it to serve as a precursor for synthesizing various biologically active molecules. Its carboxylic acid functionality is particularly useful in drug formulation and modification processes.

Case Study:

- In a research project aimed at synthesizing novel anti-inflammatory agents, derivatives of 6-oxopyran-3-carboxylic acid; hydrate were synthesized and tested for their biological activity. The results indicated promising anti-inflammatory properties, suggesting potential therapeutic applications .

Materials Science

Applications:

- Metal Organic Frameworks (MOFs): 6-Oxopyran-3-carboxylic acid; hydrate can act as a ligand in the formation of MOFs, which are materials with high surface areas useful for gas storage and catalysis.

Case Study:

- A patent describes a method for preparing MOFs using carboxylate ligands derived from 6-oxopyran compounds. The resulting frameworks exhibited enhanced stability and porosity, making them suitable for applications in gas adsorption and separation technologies .

Environmental Chemistry

Applications:

- Pollutant Degradation: The compound has potential applications in environmental remediation efforts, particularly in degrading organic pollutants through advanced oxidation processes.

Case Study:

- Research has demonstrated that compounds similar to 6-oxopyran-3-carboxylic acid can effectively catalyze the breakdown of persistent organic pollutants under UV light irradiation, highlighting their utility in environmental cleanup strategies.

Analyse Des Réactions Chimiques

Hydration Equilibrium and Structural Dynamics

The hydrate form arises from water addition to the α-keto group, creating a dynamic equilibrium between oxo and hydrated states. This equilibrium depends on pH and steric/electronic factors:

-

Hydration Constants : For α-keto acids like pyruvic acid (analogous to the oxo form), hydration constants (Kₕ) range from 0.28 to >2.3, with lower values under steric hindrance (e.g., branched substituents) .

-

pH Dependence : Hydration is favored in acidic conditions (e.g., ~70% hydration at pH <1 for pyruvic acid), while deprotonated carboxylate forms stabilize the oxo state .

Table 1: Hydration Constants of Analogous α-Keto Acids

| Compound | Kₕ (Oxo Form) | Kₕ (Carboxylate Form) | Steric/Electronic Factors |

|---|---|---|---|

| Pyruvic acid | 2.3 | 0.5 | Methyl (+I effect) |

| Branched analog | 0.28 | 0.1 | –CH(CH₃)₂ (steric hindrance) |

Carboxylic Acid Reactivity

The –COOH group participates in classical acid-derived transformations:

-

Esterification : Reacts with alcohols under acidic catalysis (e.g., PTSA) .

-

Amidation : Forms carboxamides with amines or isocyanates (e.g., 80% yield with methylamine) .

-

Decarboxylation : Under thermal or oxidative conditions, releases CO₂ to form 6-oxypyran derivatives .

Hell–Volhard–Zelinsky Reaction :

Lactone Ring Reactivity

The six-membered pyran lactone undergoes:

-

Ring-Opening : Hydrolysis under acidic/basic conditions generates 3-carboxy-6-oxohexanoic acid derivatives .

-

Recyclization : Dehydration reforms the lactone, demonstrating reversibility dependent on solvent and temperature .

Table 2: Lactone Synthesis Conditions

| Method | Catalyst | Yield (%) | Key Observation |

|---|---|---|---|

| Oxidative lactonization | Cu/ABNO | 52–57 | No over-oxidation to carboxylic acid |

| Co(salen)-mediated | N-Fluoropyridinium | 55–60 | Functional group tolerance |

Nucleophilic Additions to the Oxo Group

The ketone engages in nucleophilic reactions, though hydration reduces electrophilicity:

-

Organolithium Addition : Two equivalents of RLi yield tetrahedral intermediates, leading to ketones after acidic workup (e.g., 66% yield with methyl lithium) .

-

Reduction : Catalytic hydrogenation (Raney Ni) reduces the oxo group to a secondary alcohol .

Condensation and Cyclization

-

With Amines : Forms imines or aminals under dehydrating conditions (e.g., with hydrazine to yield hydrazides) .

-

Formaldehyde Reactions : Forms hydroxymethyl adducts or cyclic products (e.g., oxazinanes at neutral pH) .

Example Pathway :

-

Hydrate → Oxo form (pH >3).

-

Condensation with formaldehyde → 6-hydroxymethylpyran-3-carboxylic acid.

Steric and Electronic Effects

-

Inductive Effects : Electron-withdrawing groups (e.g., –COOH) enhance hydration, while electron-donating groups (e.g., –CH₃) stabilize the oxo form .

-

Steric Hindrance : Bulky substituents near the carbonyl (e.g., –CH(CH₃)₂) reduce hydration by 85% compared to linear analogs .

Key Research Findings

-

Hydration Sensitivity : NMR studies confirm rapid interconversion between oxo and hydrated forms, with equilibrium shifts detectable via ¹³C chemical shifts .

-

Synthetic Utility : The compound serves as a precursor for fused heterocycles (e.g., tetrahydroisoquinolines) via Castagnoli–Cushman reactions with anhydrides .

Table 3: Reaction Yields for Heterocycle Synthesis

| Anhydride | Product | Yield (%) | Diastereoselectivity (trans:cis) |

|---|---|---|---|

| Homophthalic | Tetrahydroisoquinoline derivative | 54 | 85:15 |

| Benzannelated | Benzoazepine derivative | 55 | 80:20 |

Propriétés

IUPAC Name |

6-oxopyran-3-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4.H2O/c7-5-2-1-4(3-10-5)6(8)9;/h1-3H,(H,8,9);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIYDWFPEKNAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.